molecular formula C23H25N3O3 B11380326 3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11380326
M. Wt: 391.5 g/mol
InChI Key: UWJFYTGSERXEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles. This compound is characterized by its unique structure, which includes hydroxy, methoxy, and methylphenyl groups attached to a pyrrolopyrazole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrazole core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of hydroxy, methoxy, and methylphenyl groups. This can be done through electrophilic aromatic substitution reactions, where the pyrrolopyrazole core is treated with suitable reagents such as methyl iodide, methoxypropyl bromide, and hydroxybenzene derivatives.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Methyl iodide, methoxypropyl bromide, hydroxybenzene derivatives.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Studies focus on its interaction with biological targets and pathways.

    Medicine: Explored as a lead compound in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It can interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can be useful in anticancer research.

Comparison with Similar Compounds

Similar Compounds

    3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: The parent compound.

    3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-THIONE: A sulfur analog with similar properties but different reactivity.

    3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-IMINE: An imine derivative with potential biological activities.

Uniqueness

The uniqueness of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O3/c1-14-5-8-16(9-6-14)22-19-20(17-13-15(2)7-10-18(17)27)24-25-21(19)23(28)26(22)11-4-12-29-3/h5-10,13,22,27H,4,11-12H2,1-3H3,(H,24,25)

InChI Key

UWJFYTGSERXEHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.